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Compound of Interest

Compound Name: BR351

Cat. No.: B11930422

BR351: A Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical safety and toxicity
information for BR351. Data on BR351 is limited in the public domain. Therefore, information
from its parent compound, allopregnanolone, is included to provide a broader context for its
potential safety profile. This document is intended for informational purposes for research and
drug development professionals and is not a substitute for comprehensive regulatory safety
assessments.

Introduction

BR351, a synthetic O-allyl analog of allopregnanolone, is a neuroactive steroid being
investigated for its potential therapeutic effects in a range of neurological and psychiatric
disorders. As with any novel therapeutic candidate, a thorough understanding of its preclinical
safety and toxicity profile is paramount for guiding further development and ensuring potential
clinical safety. This technical guide provides a consolidated overview of the available preclinical
data on BR351 and its parent compound, allopregnanolone, with a focus on key safety and
toxicity endpoints.

General Toxicity Profile
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Based on the available Material Safety Data Sheet (MSDS), BR351 is classified with the
following hazards:

e Acute Oral Toxicity: Category 4 (Harmful if swallowed).

e Aquatic Toxicity: Acute Category 1 and Chronic Category 1 (Very toxic to aquatic life with
long-lasting effects).

This initial classification suggests that while BR351 may have moderate acute oral toxicity, its
primary hazard from a chemical handling and environmental perspective is its high toxicity to
aguatic organisms.

Quantitative Toxicity Data

Detailed quantitative preclinical toxicology data for BR351 is not extensively available in the
public literature. The following table summarizes the available information and includes data for
the parent compound, allopregnanolone, to provide context.
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NOAEL: No Observable Adverse Effect Level MTD: Maximum Tolerated Dose

Experimental Protocols

Detailed experimental protocols for the preclinical safety assessment of BR351 are not publicly
available. However, standard methodologies for key toxicology studies that would be required
for regulatory submission are described below.

Acute Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of a substance after a single
administration.

Methodology:
e Animal Species: Typically conducted in two mammalian species (e.g., rat and mouse).

o Groups: Animals are divided into several groups, including a control group (vehicle only) and
at least three dose groups of the test article.

o Administration: The test article is administered via the intended clinical route (e.g., oral,
intravenous, intraperitoneal).

o Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for a period of up to 14 days.

o Necropsy: A gross necropsy is performed on all animals at the end of the study.

o Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Repeat-Dose Toxicity Study

Objective: To evaluate the toxic effects of a substance after repeated administration over a
defined period (e.g., 28 or 90 days).

Methodology:

o Animal Species: Conducted in at least two species, one rodent and one non-rodent.
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e Groups: Multiple dose groups and a control group. A recovery group may be included to
assess the reversibility of any toxic effects.

» Administration: Daily administration of the test article for the duration of the study.

e Monitoring: Includes regular monitoring of clinical signs, body weight, food/water
consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology,
clinical chemistry, urinalysis), and toxicokinetics.

o Pathology: At the end of the study, a full necropsy is performed, with organ weights recorded
and a comprehensive set of tissues collected for histopathological examination.

Genotoxicity Assays

Objective: To assess the potential of a substance to cause damage to genetic material.
Standard Battery:
o Ames Test (Bacterial Reverse Mutation Assay):

o Principle: Uses strains of Salmonella typhimurium and Escherichia coli with mutations in
genes required for histidine or tryptophan synthesis. The assay measures the ability of the
test article to induce reverse mutations, allowing the bacteria to grow on a medium lacking
the specific amino acid.

o Procedure: The bacterial strains are exposed to the test article at various concentrations,
with and without a metabolic activation system (S9 mix). The number of revertant colonies
is then counted.

 In Vitro Mammalian Cell Cytogenetic Assay (e.g., Chromosomal Aberration Test): Assesses
the ability of a test article to induce structural chromosomal damage in cultured mammalian
cells.

e In Vivo Mammalian Erythrocyte Micronucleus Test: Evaluates chromosomal damage or
damage to the mitotic apparatus in erythroblasts of treated animals (usually rodents) by
measuring the frequency of micronucleated immature erythrocytes in the bone marrow or
peripheral blood.
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Safety Pharmacology

Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on
vital physiological functions.

Core Battery:

o Central Nervous System (CNS): Evaluation of effects on behavior, motor activity,
coordination, and body temperature (e.g., using a Functional Observational Battery or Irwin
test).

o Cardiovascular System: Assessment of effects on blood pressure, heart rate, and
electrocardiogram (ECG) in a conscious, unrestrained animal model (e.g., telemetered dogs
or non-human primates). An in vitro hERG assay is also conducted to assess the potential
for QT interval prolongation.

o Respiratory System: Evaluation of effects on respiratory rate, tidal volume, and minute
volume.

Signaling Pathways and Mechanism of Action

BR351 is an analog of allopregnanolone, a known positive allosteric modulator of the GABA-A
receptor. Therefore, its primary mechanism of action is expected to involve the enhancement of
GABAergic neurotransmission. The following diagram illustrates this proposed pathway.
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Proposed mechanism of action for BR351 at the GABA-A receptor.

Experimental Workflow for Preclinical Safety
Assessment

The following diagram outlines a typical workflow for the preclinical safety and toxicity
assessment of a novel therapeutic candidate like BR351.
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A generalized workflow for preclinical safety and toxicity studies.

Conclusion

The available data on the preclinical safety and toxicity of BR351 is currently limited. The
primary information points to moderate acute oral toxicity and significant aquatic toxicity. As a
neuroactive steroid analog of allopregnanolone, a key safety consideration will be its effects on
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the central nervous system, particularly sedation, which has been characterized for the parent
compound. A comprehensive preclinical safety evaluation, following standard regulatory
guidelines, will be necessary to fully characterize the risk profile of BR351 and to support its
potential advancement into clinical development. This would include a full battery of
genotoxicity assays, repeat-dose toxicity studies in both rodent and non-rodent species, and a
core battery of safety pharmacology studies. Researchers and drug developers should proceed
with caution, taking into account the known hazards and the gaps in the current safety
database.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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